molecular formula C8H10N2O3 B2862826 (2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid CAS No. 1269973-57-0

(2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid

Cat. No.: B2862826
CAS No.: 1269973-57-0
M. Wt: 182.179
InChI Key: YBGXFPUFAGQFCZ-ZCFIWIBFSA-N
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Description

(2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group, a pyridine ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological interactions.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound can be studied for its interactions with enzymes and receptors. Its structural features make it a candidate for investigating biochemical pathways and mechanisms of action in living organisms.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions, particularly those involving the central nervous system.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and disposing of the compound. This information is typically found in material safety data sheets .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and upcoming methods of synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridine derivative with an amino acid precursor under controlled conditions. The reaction may require catalysts, specific pH levels, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups to the molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with pyridine rings, such as:

  • (2S)-2-amino-3-(6-oxo-1H-pyridin-2-yl)propanoic acid
  • (2R)-2-amino-3-(5-oxo-1H-pyridin-3-yl)propanoic acid

Uniqueness

What sets (2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid apart is its specific stereochemistry and the position of the functional groups on the pyridine ring. These features can significantly influence its chemical reactivity and biological activity, making it a unique compound for various applications.

Properties

IUPAC Name

(2R)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-6(8(12)13)3-5-1-2-7(11)10-4-5/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGXFPUFAGQFCZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)NC=C1C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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